Cilastatine sodique

Vue d'ensemble

Description

La cilastatine est un composé chimique connu pour son rôle d’inhibiteur de la déhydropeptidase rénale. Elle est principalement utilisée en combinaison avec l’antibiotique imipénème pour prévenir sa dégradation par la déhydropeptidase rénale, prolongeant ainsi l’efficacité de l’antibiotique . La cilastatine elle-même ne possède pas d’activité antibiotique, mais elle améliore l’efficacité de l’imipénème en inhibant son métabolisme .

Applications De Recherche Scientifique

Cilastatin has a wide range of scientific research applications. It is used in the treatment of bacterial infections when combined with imipenem . Additionally, cilastatin has shown potential as an anti-inflammatory and neuroprotective agent in the management of glaucoma . It is also being studied for its protective effects against renal ischemia-reperfusion injury . In the field of chemistry, cilastatin is used as a model compound for studying enzyme inhibition and drug interactions .

Mécanisme D'action

La cilastatine exerce ses effets en inhibant l’enzyme déhydropeptidase rénale I, qui est responsable de la dégradation de l’imipénème . En inhibant cette enzyme, la cilastatine empêche le métabolisme de l’imipénème, prolongeant ainsi son activité antibactérienne . La cible moléculaire de la cilastatine est le site actif de la déhydropeptidase rénale I, où elle se lie et inhibe l’activité de l’enzyme .

Analyse Biochimique

Biochemical Properties

Cilastatin sodium plays a crucial role in biochemical reactions by inhibiting the renal enzyme dehydropeptidase I. This inhibition prevents the degradation of the broad-spectrum antibiotic imipenem, thereby enhancing its efficacy. Cilastatin sodium also interacts with some bacterial zinc-containing β-lactamases, inhibiting their activity and thus contributing to the suppression of bacterial metabolism . These interactions are essential for maintaining the stability and effectiveness of imipenem in treating bacterial infections.

Cellular Effects

Cilastatin sodium influences various types of cells and cellular processes. By inhibiting dehydropeptidase I, it prevents the hydrolysis of imipenem in the kidneys, allowing the antibiotic to exert its bactericidal effects more effectively. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that imipenem remains active within the body for a longer duration . The presence of cilastatin sodium can also affect the expression of genes related to antibiotic resistance in bacteria, thereby enhancing the overall efficacy of the antibiotic treatment.

Molecular Mechanism

The molecular mechanism of cilastatin sodium involves its binding interactions with dehydropeptidase I and bacterial zinc-containing β-lactamases. By binding to the active site of dehydropeptidase I, cilastatin sodium inhibits the enzyme’s activity, preventing the degradation of imipenem. This inhibition allows imipenem to remain active and exert its bactericidal effects. Additionally, cilastatin sodium’s interaction with bacterial zinc-containing β-lactamases inhibits their activity, further enhancing the efficacy of imipenem . These binding interactions are crucial for the compound’s role in enhancing antibiotic treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cilastatin sodium can change over time. The compound is stable under specific storage conditions, typically between 2-8°C . Its stability and efficacy can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that cilastatin sodium can maintain its inhibitory effects on dehydropeptidase I and bacterial zinc-containing β-lactamases over extended periods, ensuring the sustained efficacy of imipenem in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of cilastatin sodium vary with different dosages in animal models. At lower doses, cilastatin sodium effectively inhibits dehydropeptidase I, enhancing the efficacy of imipenem without causing significant adverse effects. At higher doses, cilastatin sodium may exhibit toxic effects, including nephrotoxicity and hepatotoxicity . These threshold effects highlight the importance of optimizing the dosage of cilastatin sodium to achieve the desired therapeutic outcomes while minimizing potential adverse effects.

Metabolic Pathways

Cilastatin sodium is involved in metabolic pathways related to the inhibition of dehydropeptidase I and bacterial zinc-containing β-lactamases. By inhibiting these enzymes, cilastatin sodium affects the metabolic flux and metabolite levels associated with the degradation of imipenem . This inhibition ensures that imipenem remains active within the body, enhancing its bactericidal effects and improving the overall efficacy of the antibiotic treatment.

Transport and Distribution

Cilastatin sodium is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of cilastatin sodium in the kidneys, where it exerts its inhibitory effects on dehydropeptidase I . The compound’s distribution within the body is crucial for maintaining the stability and efficacy of imipenem, ensuring that the antibiotic remains active and effective in treating bacterial infections.

Subcellular Localization

The subcellular localization of cilastatin sodium is primarily within the renal cells, where it inhibits dehydropeptidase I. This localization is facilitated by targeting signals and post-translational modifications that direct cilastatin sodium to specific compartments or organelles within the cells . The compound’s activity and function are closely linked to its subcellular localization, ensuring that it effectively inhibits dehydropeptidase I and enhances the efficacy of imipenem.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cilastatine peut être synthétisée par différentes méthodes. Une approche implique l’hydrolyse énantiosélective du (±)-2,2-diméthylcyclopropane carboxylate de méthyle à l’aide d’estérases microbiennes . Une autre méthode comprend la cristallisation de l’acide (Z)-7-chloro-2-((S)-2,2-diméthylcyclopropylcarboxamide)-2-hepténoïque, suivie d’une purification à l’aide de résine macroporeuse neutre pour obtenir la cilastatine sodique .

Méthodes de production industrielle : La production industrielle de la cilastatine implique souvent l’utilisation de techniques de cristallisation avancées pour garantir une pureté et un rendement élevés. Le processus comprend généralement la réaction du 7-chloro-2-oxoheptanoate d’éthyle avec le (S)-2,2-diméthylcyclopropanecarboxamide, suivie d’étapes de purification supplémentaires .

Analyse Des Réactions Chimiques

Types de réactions : La cilastatine subit diverses réactions chimiques, notamment l’oxydation et l’hydrolyse. Le composé est stable dans des conditions normales, mais peut être sensible à la dégradation en présence d’oxygène et d’humidité .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de la cilastatine comprennent les estérases microbiennes, les solvants organiques comme l’isooctane et les agents de cristallisation . Les réactions sont généralement réalisées sous des conditions de température et de pH contrôlées pour assurer une haute énantiosélectivité et un rendement élevé.

Principaux produits formés : Le principal produit formé à partir de la synthèse de la cilastatine est la cilastatine sodique, qui est utilisée en combinaison avec l’imipénème pour améliorer son activité antibactérienne .

Applications de la recherche scientifique

La cilastatine a un large éventail d’applications de recherche scientifique. Elle est utilisée dans le traitement des infections bactériennes lorsqu’elle est associée à l’imipénème . De plus, la cilastatine s’est avérée prometteuse comme agent anti-inflammatoire et neuroprotecteur dans la prise en charge du glaucome . Elle est également étudiée pour ses effets protecteurs contre les lésions d’ischémie-reperfusion rénale . Dans le domaine de la chimie, la cilastatine est utilisée comme composé modèle pour étudier l’inhibition enzymatique et les interactions médicamenteuses .

Comparaison Avec Des Composés Similaires

La cilastatine est unique en son genre par sa capacité à inhiber la déhydropeptidase rénale I sans posséder elle-même d’activité antibiotique . Des composés similaires comprennent d’autres inhibiteurs de bêta-lactamases comme le clavulanate, le sulbactam et le tazobactam, qui sont utilisés en combinaison avec des antibiotiques bêta-lactames pour améliorer leur efficacité . Contrairement à la cilastatine, ces inhibiteurs possèdent une certaine activité antibactérienne intrinsèque .

Conclusion

La cilastatine est un composé précieux dans le domaine de la médecine et de la recherche scientifique. Sa capacité à inhiber la déhydropeptidase rénale I et à améliorer l’efficacité de l’imipénème en fait un élément crucial dans le traitement des infections bactériennes.

Propriétés

Key on ui mechanism of action |

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. |

|---|---|

Numéro CAS |

81129-83-1 |

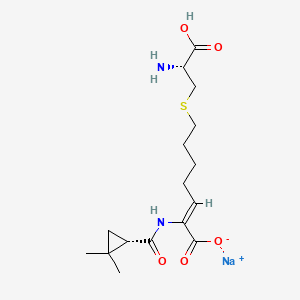

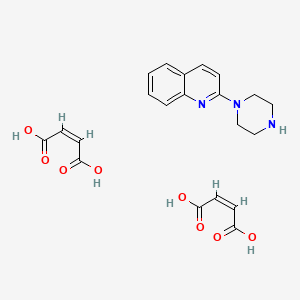

Formule moléculaire |

C16H25N2NaO5S |

Poids moléculaire |

380.4 g/mol |

Nom IUPAC |

sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate |

InChI |

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 |

Clé InChI |

QXPBTTUOVWMPJN-QBNHLFMHSA-M |

SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |

SMILES isomérique |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+] |

SMILES canonique |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+] |

Key on ui other cas no. |

81129-83-1 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Numéros CAS associés |

82009-34-5 (Parent) |

Solubilité |

1.00e-01 g/L |

Synonymes |

Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cilastatin Sodium and what is its primary function?

A1: Cilastatin Sodium is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []

Q2: How does Cilastatin Sodium interact with its target, dehydropeptidase-I?

A2: Cilastatin Sodium binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []

Q3: What is the molecular formula and weight of Cilastatin Sodium?

A3: The molecular formula of Cilastatin Sodium is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []

Q4: Is there any spectroscopic data available for Cilastatin Sodium?

A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of Cilastatin Sodium. [, , , ]

Q5: How does Cilastatin Sodium affect the pharmacokinetics of Imipenem?

A5: Co-administration of Cilastatin Sodium with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with Cilastatin Sodium at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by Cilastatin Sodium in the kidneys. []

Q6: Are there any compatibility issues when administering Cilastatin Sodium with Imipenem and other intravenous solutions?

A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and Cilastatin Sodium, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While Cilastatin Sodium itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]

Q7: Are there any known instances of bacterial resistance to Imipenem and Cilastatin Sodium?

A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and Cilastatin Sodium. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and Cilastatin Sodium. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

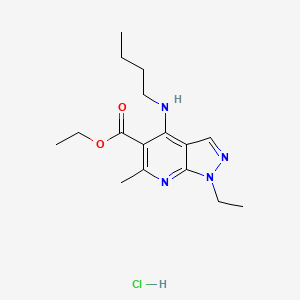

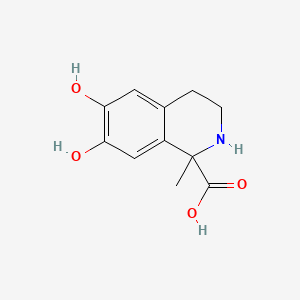

![(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1662245.png)